molecular formula C12H14N2 B1321918 2,3,4,9-Tetrahydro-1H-carbazol-2-amine CAS No. 72898-07-8

2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Cat. No.: B1321918
CAS No.: 72898-07-8
M. Wt: 186.25 g/mol
InChI Key: DEBNIKRHYDWHIG-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-2-amine is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of carbazole, a structure known for its biological and pharmacological activities

Safety and Hazards

The safety information for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can be found in the Material Safety Data Sheet (MSDS) . It is used for research and development purposes only and is not intended for medicinal, household, or other uses .

Future Directions

The future directions for the study of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine could involve further exploration of its oxidation processes and the development of new synthesis methods . The broad spectrum of biological activity observed among tetrahydrocarbazole derivatives, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity, suggests potential future applications in these areas .

Biochemical Analysis

Biochemical Properties

2,3,4,9-Tetrahydro-1H-carbazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can interact with receptor proteins, potentially modulating signal transduction pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Additionally, the compound may influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNIKRHYDWHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608401
Record name 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72898-07-8
Record name 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of the crude 1,3,4,9-tetrahydrocarbazole-2-one oxime (1.093 g, 5.45 mmol) in ethanol (27.5 mL) was treated while cooling in ice bath with 2.5 N aqueous sodium hydroxide (22 mL). To the stirred dark solution kept under nitrogen was added portionwise over 15 minutes Al—Ni alloy (2.05 g). After 5 minutes the cooling bath was removed and the mixture stirred at room temperature for one hour. The catalysts was filtered off over Celite, the cake quickly washed under nitrogen with a small amount of 1:1 (v/v) ethanol-water and the filtrate was extracted three times with dichloromethane. The combined extracts were washed with water and brine and dried over anhydrous magnesium sulfate. Removal of the solvent provided a dark brown foam that crystallized upon standing. The residue was purified by flash chromatography over silica gel Merck 60 using a gradient from 3% to 10% of ammonia saturated methanol in dichloromethane to provide the title amine as a foam (0.791 g). MS (ES): [M+H]+ @m/z 187.1
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Al Ni
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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